

Application Note: Quantification of Levamlodipine in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Levamlodipine hydrobromide

Cat. No.: B1674850

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Levamlodipine, also known as S-amlodipine, is the pharmacologically active enantiomer of amlodipine, a dihydropyridine calcium channel blocker widely used as an antihypertensive and antianginal agent[1]. It functions by blocking the transmembrane influx of calcium into vascular and cardiac smooth muscles, leading to vasodilation and a reduction in blood pressure[1].

Accurate and sensitive quantification of levamlodipine in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for the determination of levamlodipine in human plasma using a robust and reliable Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.

Principle

The method involves the extraction of levamlodipine and an internal standard (IS) from human plasma, followed by chromatographic separation on a C18 or chiral column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source. The use of a stable isotope-labeled internal standard or a structurally similar analog ensures high accuracy and precision by compensating for variability during sample processing and analysis[2].

Experimental Protocols

Materials and Reagents

- Analytes: Levamlodipine (S-amlodipine) reference standard, (S)-amlodipine-d4 or Tizanidine (Internal Standard).
- Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Dichloromethane, Diethyl ether.
- Reagents: Formic acid (AR grade), Ammonium acetate, Ethanolamine, Ultrapure water (Milli-Q or equivalent).
- Consumables: Centrifuge tubes, solid-phase extraction (SPE) cartridges (e.g., Strata™-X or Oasis HLB), autosampler vials.[3]

Sample Preparation Protocols

Three common extraction techniques are presented: Liquid-Liquid Extraction (LLE), Protein Precipitation (PP), and Solid-Phase Extraction (SPE).

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is effective for cleaning up complex matrices like plasma.

- Pipette 500 µL of human plasma sample into a clean centrifuge tube.
- Add 50 µL of the internal standard working solution (e.g., Tizanidine, 1000 ng/mL) and vortex for 1 minute[1].
- Add 2.5 mL of an extraction solvent mixture (e.g., diethyl ether:dichloromethane, 3:1 v/v)[1][4].
- Vortex the mixture vigorously for 10 minutes to ensure thorough extraction[1].
- Centrifuge the sample at 8000 rpm for 5 minutes to separate the aqueous and organic layers[5].
- Carefully transfer the upper organic layer (approximately 1.8 mL) to a new tube[1].

- Evaporate the organic solvent to dryness at 35-50°C under a gentle stream of nitrogen gas[1][2].
- Reconstitute the dried residue with 150 µL of the mobile phase and vortex for 1 minute[1].
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PP)

This is a simpler and faster, though potentially less clean, extraction method.

- Pipette 500 µL of human plasma sample into a centrifuge tube.
- Add 50 µL of the internal standard working solution and vortex briefly.
- Add 1.5 mL of ice-cold acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 4 minutes, then centrifuge at 4000 rpm for 10 minutes at 5°C.
- Transfer 1 mL of the clear supernatant to a new tube.
- Evaporate the supernatant to dryness or dilute it with water before injection.
- If evaporated, reconstitute the residue in 150-300 µL of the mobile phase.
- Transfer the final sample to an autosampler vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides a very clean extract, minimizing matrix effects.

- Condition an SPE cartridge (e.g., Strata™-X 33 µm Polymeric Reversed Phase) by passing 1 mL of methanol followed by 1 mL of water[3].
- In a separate tube, add 5 µL of the internal standard to 100 µL of plasma sample[3].
- Add 500 µL of 0.2% v/v ethanolamine in water to the sample and vortex[3].
- Load the entire sample mixture onto the conditioned SPE cartridge[3].

- Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of pure water, to remove interferences[2].
- Elute the analyte and internal standard from the cartridge using 1 mL of 0.1% formic acid in methanol[3].
- Evaporate the eluent to dryness at 50°C under a nitrogen stream[3].
- Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for injection[3].

LC-MS/MS Instrumental Analysis

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis.

Table 1: Liquid Chromatography (LC) Parameters

Parameter	Condition 1	Condition 2
LC System	ExionLC™ AD HPLC or equivalent[3]	Acquity Ultra Performance LC™ or equivalent[6]
Column	Phenomenex Lux 3u Cellulose-2 (150 x 4.6 mm)[1]	C18 Column (e.g., 4.6 x 100 mm, 5 µm)
Mobile Phase A	0.1% Formic Acid in Water[1]	10 mM Ammonium Acetate, pH 4[6]
Mobile Phase B	Acetonitrile[1]	Acetonitrile
Elution Mode	Isocratic (50:50, v/v)[1]	Isocratic (10:90, v/v)[6]
Flow Rate	0.4 mL/min[1]	0.2 mL/min[6]
Injection Volume	10 µL[1]	5 µL
Column Temp.	30-35°C[2]	Ambient
Run Time	5.5 minutes[1]	5 minutes[6]
Retention Time	~3.9 minutes[1]	~1.63 minutes[6]

Table 2: Mass Spectrometry (MS/MS) Parameters

Parameter	Setting
Mass Spectrometer	Triple Quadrupole (e.g., API 4500, QTRAP® 4500)[3]
Ionization Mode	Electrospray Ionization (ESI), Positive[1]
Scan Type	Multiple Reaction Monitoring (MRM)
Ion Spray Voltage	4.5 - 5.5 kV[1][3]
Source Temperature	300 - 500°C[1][3]
MRM Transitions	
Levamlodipine	Q1: 409.1-409.3 m/z -> Q3: 238.1 m/z[1][4]
IS: (S)-amlodipine-d4	Q1: 413.1 m/z -> Q3: 238.1 m/z[4]
IS: Tizanidine	Q1: 254.2 m/z -> Q3: 44.1 m/z[1]
Collision Energy	Analyte-dependent, ~15 eV for Levamlodipine[1]
Curtain Gas	6 L/min[1]

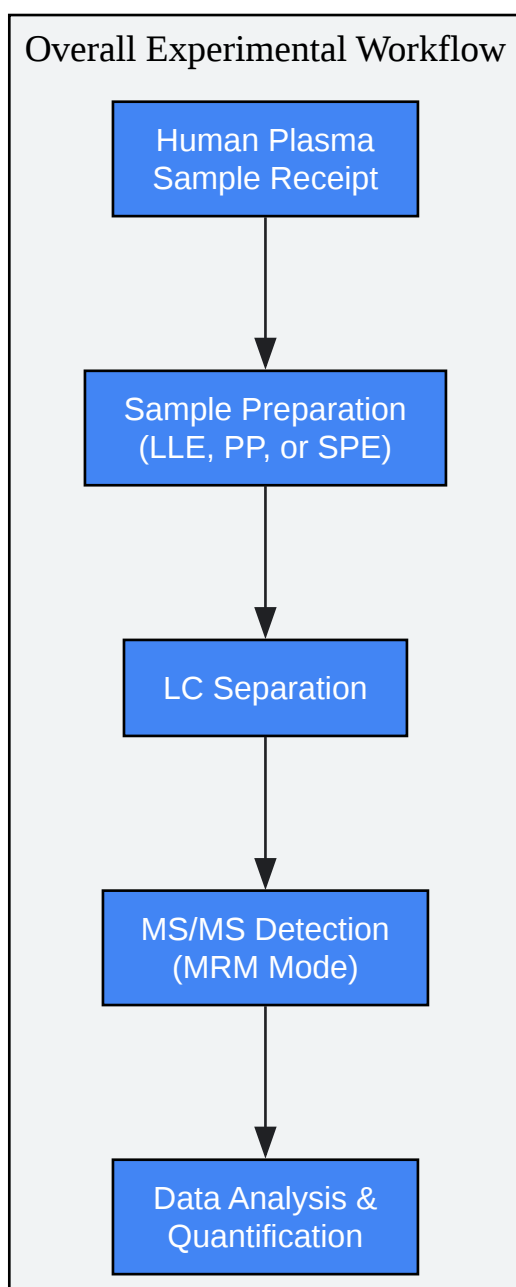
Method Validation and Performance

The described method should be fully validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.

Table 3: Method Validation Performance Summary

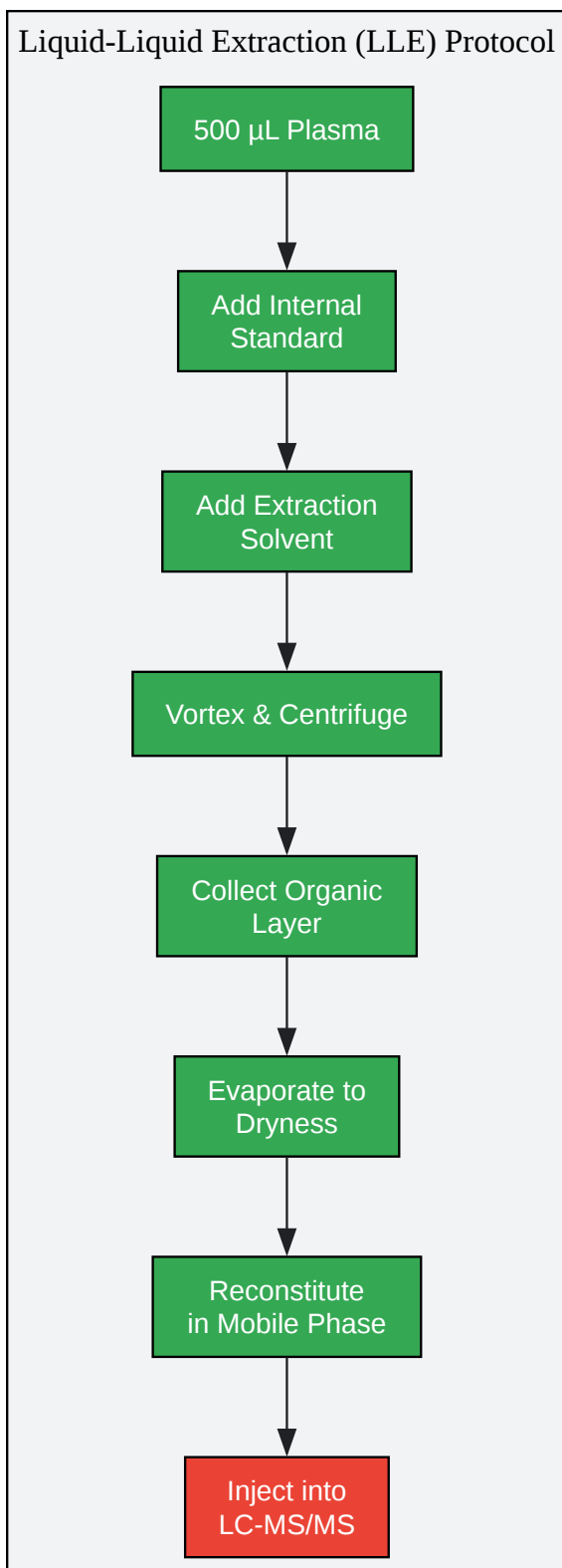
Parameter	Result	Source
Linearity Range	0.1 - 20.0 ng/mL	[4]
0.77 - 50.98 ng/mL	[1]	
Correlation Coefficient (r^2)	> 0.998	[4][6]
Lower Limit of Quantification (LLOQ)	0.05 ng/mL	[6]
0.79 ng/mL	[1]	
Accuracy (at LLOQ)	106.9%	[1]
Precision (RSD% at LLOQ)	6.0% (Between-batch)	[1]
Intra- & Inter-Day Precision (RSD%)	< 15%	[4]
Recovery	99.9% - 101.7%	[4]
Dilution Integrity	Accuracy: 101.2% - 101.9% Precision: 2.8% - 4.0%	[1]

Visualized Workflows



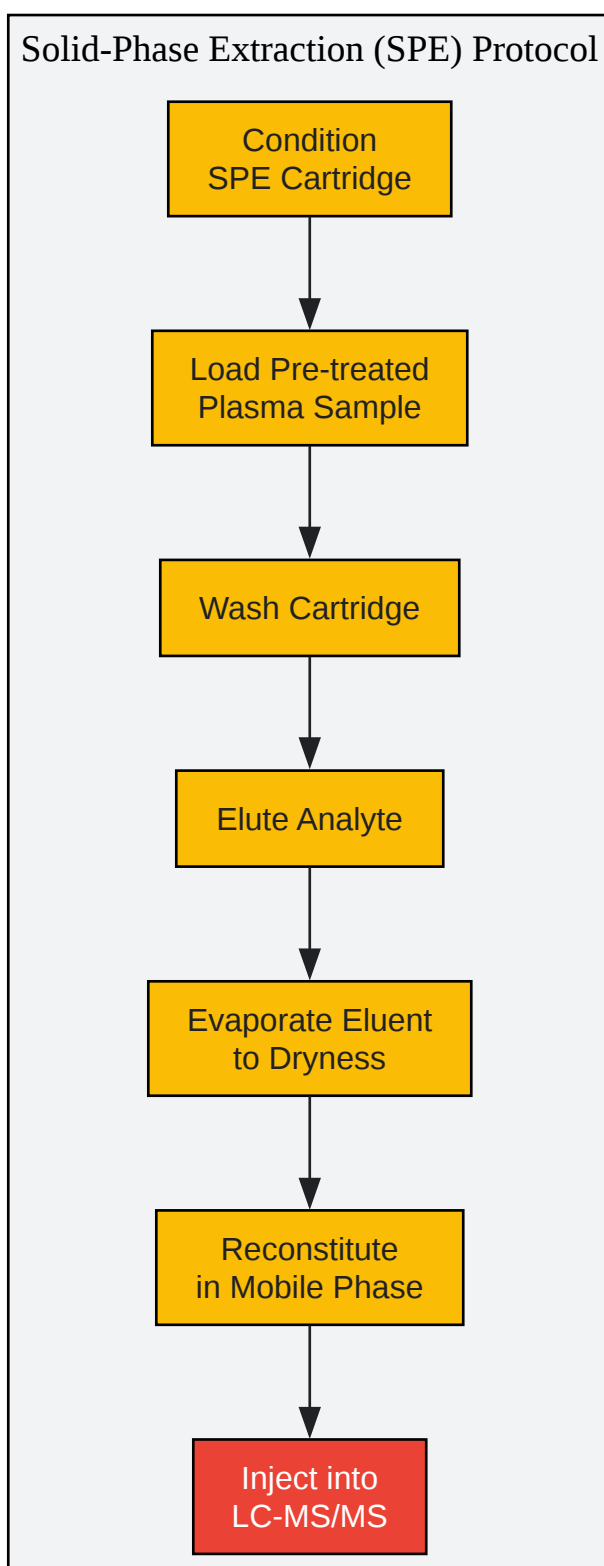
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Caption: High-level workflow for levamlodipine analysis.



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Caption: Step-by-step LLE sample preparation workflow.



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Caption: Step-by-step SPE sample preparation workflow.

Conclusion

The LC-MS/MS methods described provide a sensitive, specific, and reproducible approach for the quantification of levamlodipine in human plasma. The protocols for sample preparation, including LLE, PP, and SPE, offer flexibility based on laboratory throughput needs and required sample cleanliness. With proper validation, this methodology is highly suitable for regulated bioanalysis in support of clinical and pharmaceutical research.[6]

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